molecular formula C23H23ClFN5O2 B2866007 N-(3-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029724-40-0

N-(3-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2866007
CAS No.: 1029724-40-0
M. Wt: 455.92
InChI Key: JJEAVAGHLIKCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based small molecule featuring a substituted acetamide backbone. Its core structure includes a pyrimidine ring substituted with a methyl group at position 6 and a 4-phenylpiperazinyl group at position 2. The acetamide moiety is linked to a 3-chloro-4-fluorophenyl group, which introduces halogenated aromaticity.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5O2/c1-16-13-22(32-15-21(31)27-17-7-8-20(25)19(24)14-17)28-23(26-16)30-11-9-29(10-12-30)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEAVAGHLIKCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant pharmacological studies.

Chemical Structure

The compound can be represented structurally as follows:

C20H23ClFN4O\text{C}_{20}\text{H}_{23}\text{ClF}\text{N}_4\text{O}

This structure features a chloro-fluorophenyl group and a piperazine moiety, which are known to influence the compound's pharmacological properties.

Synthesis

The synthesis of this compound involves several steps, including the formation of the piperazine derivative and subsequent acetamide formation. The detailed synthetic pathway is crucial for understanding the compound's biological activity.

Anticonvulsant Activity

Recent studies have indicated that derivatives of this compound exhibit anticonvulsant properties. For instance, related compounds were evaluated in animal models using maximal electroshock (MES) and subcutaneous pentylenetetrazole tests. The results demonstrated that specific derivatives showed significant protection against seizures, particularly in the MES model, suggesting a potential role in epilepsy treatment .

Table 1: Anticonvulsant Activity of Related Compounds

Compound IDDose (mg/kg)MES Protection (%)Comments
12100EffectiveActive at 0.5 h
13300EffectiveActive at both time points
14100ModerateHigher lipophilicity correlated with activity

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that certain derivatives possess moderate cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The mechanism of action appears to involve cell cycle arrest and apoptosis induction, making these compounds candidates for further development in cancer therapy .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound IDCell LineIC50 (μM)Mechanism of Action
7dHeLa0.52Induces apoptosis
7dMCF-70.34G2/M phase arrest
7dHT-290.86Inhibits tubulin polymerization

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications in the phenylpiperazine moiety significantly affect biological activity. For example, substituents at the 3-position of the anilide moiety have been shown to enhance anticonvulsant activity. The presence of a trifluoromethyl group was particularly noted to improve efficacy compared to other substitutions .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Epilepsy Treatment : In a study involving animal models, compounds similar to this compound showed promising anticonvulsant effects, leading to discussions about their application in human epilepsy treatments.
  • Cancer Research : Investigations into its antiproliferative properties against tumor cell lines have sparked interest in developing it further as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives are widely explored for their structural versatility and biological relevance. Below is a detailed comparison of the target compound with three structurally related analogs (from , and 4), focusing on substituent effects, molecular conformation, and inferred biological implications.

Structural and Substituent Analysis

Compound Key Substituents Pharmacophoric Features
Target Compound 3-chloro-4-fluorophenyl, 4-phenylpiperazinyl, methyl (C6) Halogenated aryl (enhanced lipophilicity), piperazine (potential for H-bonding/solubility)
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 2-fluorophenyl, 4-methylpiperidinyl, methyl (C6) Reduced halogenation, methylpiperidine (altered steric bulk vs. piperazine)
N-(4-chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide 4-chlorobenzyl, trifluoromethylphenyl, sulfanyl (vs. oxy) Sulfur linker (increased stability), CF3 group (electron-withdrawing effects)
N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-fluorophenyl, 4-methoxyphenylaminomethyl, methyl (C6) Methoxy group (enhanced solubility), aminomethyl (H-bond donor/acceptor capacity)

Conformational and Crystallographic Insights

  • Dihedral Angles and Planarity : The target compound’s pyrimidine ring likely adopts a planar conformation similar to its analogs. For example, in , dihedral angles between the pyrimidine ring and aryl substituents range from 5.2° to 86.1°, influencing intermolecular interactions and crystal packing . The 4-phenylpiperazinyl group in the target compound may introduce torsional flexibility compared to rigid substituents like trifluoromethylphenyl .
  • Hydrogen Bonding : Unlike the compound in , which utilizes intramolecular N–H⋯N and C–H⋯O bonds for stabilization, the target compound’s 4-phenylpiperazinyl group could participate in stronger H-bonding networks due to its secondary amine functionality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.